Regiochemical Identity: 1,5-Dimethyl-3-carboxamide vs. 1,3-Dimethyl-5-carboxamide Structural Comparison
The target compound (CAS 1013810-15-5) is the 1,5-dimethyl-1H-pyrazole-3-carboxamide regioisomer, whereas its closest commercially cataloged analog is 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide (CAS 1013798-44-1) . Both share the identical molecular formula (C13H15N3O3S) and molecular weight (293.34 g/mol), making them virtually indistinguishable by mass-based analytical methods alone . The key difference lies in the pyrazole substitution pattern: in the target compound, the methyl groups occupy positions 1 and 5 with the carboxamide at position 3; in the analog, methyl groups occupy positions 1 and 3 with the carboxamide at position 5 . This positional difference alters the vector of the methylsulfonylphenyl moiety relative to the pyrazole ring, which in related pyrazole carboxamide series has been shown to affect target binding and biological activity [1].
| Evidence Dimension | Pyrazole ring substitution pattern and carboxamide position |
|---|---|
| Target Compound Data | 1,5-dimethyl substitution; carboxamide at pyrazole C3 position; SMILES: Cc1cc(C(=O)Nc2ccccc2S(C)(=O)=O)nn1C |
| Comparator Or Baseline | 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide (CAS 1013798-44-1); 1,3-dimethyl substitution; carboxamide at pyrazole C5 position |
| Quantified Difference | Distinct connectivity: methyl group shifted from pyrazole C3 to C5; carboxamide shifted from C3 to C5. Identical molecular formula (C13H15N3O3S, MW 293.34). |
| Conditions | Structural identity confirmed by SMILES notation and IUPAC nomenclature from authoritative chemical databases (Chemsrc). |
Why This Matters
Regioisomers with identical molecular formulas require orthogonal analytical confirmation (e.g., NMR, IR, or chromatographic retention time) to verify identity upon receipt; substitution with the wrong regioisomer introduces an uncontrolled variable that can invalidate biological assay results or structure-activity relationship interpretations.
- [1] Fadl T.A., Youssef A.F., Ahmed A.N., El-Bitar H.I. Synthesis and Biological activity of certain 1,3- and 1,5-dimethyl-N-substituted pyrazole carboxamides. Reports differential biological activity dependent on pyrazole substitution pattern. View Source
